BIC1
CAS No.:
Cat. No.: VC0006465
Molecular Formula: C17H16N4S2
Molecular Weight: 340.5 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C17H16N4S2 |
---|---|
Molecular Weight | 340.5 g/mol |
IUPAC Name | 1-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methylbenzimidazole-2-thione |
Standard InChI | InChI=1S/C17H16N4S2/c1-20-14-8-4-5-9-15(14)21(17(20)22)10-11-23-16-18-12-6-2-3-7-13(12)19-16/h2-9H,10-11H2,1H3,(H,18,19) |
Standard InChI Key | KDPSGIFCBZTBEZ-UHFFFAOYSA-N |
SMILES | CN1C2=CC=CC=C2N(C1=S)CCSC3=NC4=CC=CC=C4N3 |
Canonical SMILES | CN1C2=CC=CC=C2N(C1=S)CCSC3=NC4=CC=CC=C4N3 |
Chemical Identity and Structural Properties
BIC1 is characterized by a bicyclic benzimidazole-thione core, contributing to its unique binding properties. Key structural and physicochemical data include:
Table 1: Chemical and Pharmacological Profile of BIC1
The compound’s structure lacks conventional acetyl-lysine mimetic motifs, enabling a distinct binding mechanism within the BRD2 bromodomain . X-ray crystallography reveals that BIC1 occupies the KAc (acetyl-lysine) binding pocket and the adjacent WPF shelf, forming hydrophobic interactions with residues such as Ile146 and Asp144 . This binding mode contrasts with pan-BET inhibitors like JQ1, which rely on acetyl-lysine mimicry .
Mechanism of Action: Targeting BRD2 and Beyond
BRD2 Inhibition and Transcriptional Regulation
BIC1 suppresses BRD2’s interaction with acetylated histones (e.g., H4K12ac), preventing recruitment of transcriptional machinery to target gene promoters . In COS7 cells, 60 µM BIC1 completely abolished TSA-induced BRD2-H4K12ac associations, while 5 µM reduced RasV12-driven SV40 promoter activity by 70% in HeLa cells . Notably, BIC1 exhibits minimal activity against BRDT (testis-specific bromodomain protein), underscoring its selectivity .
Cross-Talk with BRD4 and Fibrosis Pathways
Preclinical Applications and Research Findings
Fibrosis Models
In dcSSc fibroblasts, BIC1 (10–60 µM) failed to inhibit collagen gel contraction or αSMA expression, contrasting with BRD4 inhibitors that reduced both by >50% . This highlights BRD2’s ancillary role in fibrotic pathways compared to BRD4 .
In Vivo and Ex Vivo Applications
While in vivo data for BIC1 remains limited, structurally related BRD2 inhibitors (e.g., BBC0403) have demonstrated efficacy in osteoarthritis models by suppressing NF-κB and MAPK pathways . These findings suggest potential repurposing opportunities for BIC1 in inflammatory diseases .
Comparative Analysis with Other BET Inhibitors
Table 2: Selectivity and Efficacy of BIC1 vs. Pan-BET Inhibitors
Parameter | BIC1 | JQ1 | ARV825 |
---|---|---|---|
Primary Target | BRD2 | BRD4 | BRD4 |
Kₐ (µM) | 28 (BRD2) | 0.05 (BRD4) | 0.03 (BRD4) |
Fibrosis Inhibition | Minimal | Strong | Strong |
Apoptotic Synergy | Moderate | High | High |
Clinical Stage | Preclinical | Phase II | Phase I |
BIC1’s unique selectivity profile positions it as a tool compound for dissecting BRD2-specific pathways, whereas pan-BET inhibitors remain more therapeutically versatile .
Future Directions and Challenges
Structural Optimization
Modifying the benzimidazole-thione scaffold to enhance BRD2 affinity (e.g., introducing polar substituents at C3) could improve potency . Preliminary analogs with methyl groups at C7 showed 3-fold increased Kₐ in SPR assays .
Expanding Therapeutic Indications
Given BRD2’s role in metabolic syndromes, BIC1 may merit evaluation in diabetes or obesity models. BIC1’s homolog in wheat (TaBIC1) regulates brassinosteroid signaling, hinting at conserved roles in glucose homeostasis .
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